![molecular formula C20H17ClN2O3S2 B6494816 3-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 941929-69-7](/img/structure/B6494816.png)

3-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

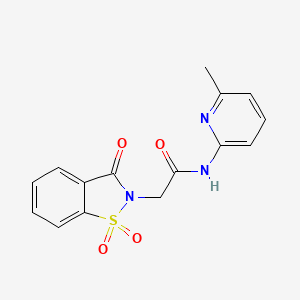

The compound is a complex organic molecule that contains a thiophene ring. Thiophene is a five-membered heterocyclic compound with the formula C4H4S . It’s an important building block in natural products, pharmaceutical active compounds, and materials for electronic and opto-electronic devices .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. For instance, ring-forming multicomponent reactions have been used for synthesizing thiophene derivatives . Another method involves the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular structure of the compound would likely be complex due to the presence of multiple functional groups. The thiophene ring, for example, is a five-membered ring with four carbon atoms and one sulfur atom .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, they can participate in ring-forming multicomponent reactions . They can also undergo protodeboronation when reacted with pinacol boronic esters .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/mL, and a melting point of -38 °C .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity: Thiophene derivatives exhibit anti-inflammatory effects, making them potential candidates for managing inflammatory conditions.

Anti-Cancer Properties: Certain thiophene-containing compounds demonstrate anti-cancer activity by inhibiting tumor growth or interfering with cancer cell signaling pathways.

Anti-Fungal Agents: Thiophenes have been investigated for their antifungal properties, which could lead to the development of novel antifungal drugs.

Kinase Inhibitors: Thiophene-based molecules can act as kinase inhibitors, modulating cellular signaling pathways and potentially treating diseases related to abnormal kinase activity.

Anti-Anxiety and Anti-Psychotic Effects: Some thiophene derivatives exhibit anxiolytic and antipsychotic properties, suggesting their potential use in mental health therapeutics.

Estrogen Receptor Modulation: Thiophenes may interact with estrogen receptors, making them relevant in hormone-related disorders.

Anti-Arrhythmic Activity: Certain thiophene-containing compounds have shown promise as anti-arrhythmic agents, affecting cardiac rhythm.

Conclusion

The synthesis and exploration of novel thiophene moieties continue to be an exciting area of research. Researchers aim to create structural prototypes with enhanced pharmacological activity, expanding our understanding of the therapeutic potential of thiophene-based compounds .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of applications. They are used in the synthesis of biologically active compounds and materials for electronic and opto-electronic devices . Therefore, the development of new synthetic strategies and the exploration of novel applications are potential future directions in this field.

Eigenschaften

IUPAC Name |

3-chloro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O3S2/c21-16-6-1-4-15(12-16)20(24)22-17-8-9-18-14(13-17)5-2-10-23(18)28(25,26)19-7-3-11-27-19/h1,3-4,6-9,11-13H,2,5,10H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEXIBMHXQWXNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B6494736.png)

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B6494739.png)

![2-(ethylsulfanyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide](/img/structure/B6494768.png)

![N-cyclopentyl-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6494773.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6494774.png)

![N-(9H-fluoren-2-yl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6494780.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B6494787.png)

![N-(1H-1,3-benzodiazol-2-yl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B6494789.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B6494795.png)

![{4',17'-dioxaspiro[cyclohexane-1,5'-tetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadecane]-1',3'(8'),9',11'(15')-tetraen-16'-ylidene}amino N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B6494796.png)

![{4',17'-dioxaspiro[cyclohexane-1,5'-tetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadecane]-1',3'(8'),9',11'(15')-tetraen-16'-ylidene}amino N-(3-chlorophenyl)carbamate](/img/structure/B6494801.png)

![4-(azepane-1-sulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6494809.png)

![6-(3-bromophenyl)-2-[(pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6494820.png)